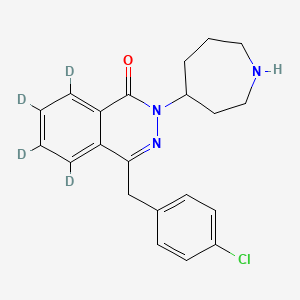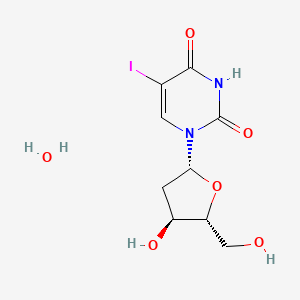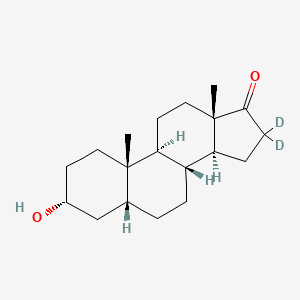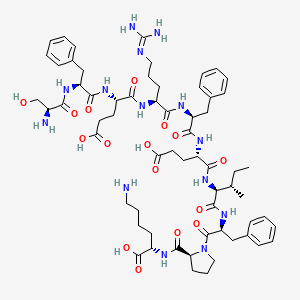
Influenza HA (110-119)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Influenza hemagglutinin (110-119) is a peptide derived from the hemagglutinin protein of the influenza virus. Hemagglutinin is a glycoprotein found on the surface of the influenza virus and plays a crucial role in the virus’s ability to infect host cells. The peptide sequence (110-119) is a specific region within the hemagglutinin protein that has been studied for its role in the virus’s interaction with host cells and the immune system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of influenza hemagglutinin (110-119) peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, high-performance liquid chromatography (HPLC) is employed to purify the synthesized peptides to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Influenza hemagglutinin (110-119) peptide can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can be used to study the structure and function of the hemagglutinin protein.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, influenza hemagglutinin (110-119) peptide is used to study protein-protein interactions and the effects of amino acid substitutions on peptide structure and function.
Biology
In biology, this peptide is used to investigate the mechanisms of viral entry into host cells and the role of hemagglutinin in the immune response. It is also used in vaccine development to design peptides that can elicit an immune response.
Medicine
In medicine, influenza hemagglutinin (110-119) peptide is used in the development of antiviral drugs and vaccines. It serves as a model for studying the immune response to influenza infection and for designing peptide-based therapeutics.
Industry
In the pharmaceutical industry, this peptide is used in the development of diagnostic assays and therapeutic agents targeting influenza virus. It is also used in the production of peptide-based vaccines.
Wirkmechanismus
The influenza hemagglutinin (110-119) peptide exerts its effects by interacting with host cell receptors, facilitating viral entry into the cell. Hemagglutinin binds to sialic acid residues on the surface of host cells, triggering endocytosis and allowing the virus to enter the cell. The peptide sequence (110-119) is involved in this binding process and plays a critical role in the conformational changes required for viral fusion with the host cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hemagglutinin (1-10): Another peptide derived from the hemagglutinin protein, used to study the initial binding of the virus to host cells.
Neuraminidase (1-10): A peptide derived from the neuraminidase protein of the influenza virus, used to study the release of new viral particles from infected cells.
Fusion Peptide (1-20): A peptide involved in the fusion of the viral envelope with the host cell membrane.
Uniqueness
Influenza hemagglutinin (110-119) is unique in its specific role in the binding and fusion process of the influenza virus. Its sequence and structure are critical for the conformational changes required for viral entry, making it a valuable target for antiviral drug development and vaccine design.
Eigenschaften
Molekularformel |
C63H90N14O16 |
|---|---|
Molekulargewicht |
1299.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C63H90N14O16/c1-3-37(2)52(60(90)75-48(35-40-21-11-6-12-22-40)61(91)77-32-16-25-49(77)59(89)72-45(62(92)93)23-13-14-30-64)76-56(86)44(27-29-51(81)82)71-58(88)47(34-39-19-9-5-10-20-39)74-54(84)42(24-15-31-68-63(66)67)69-55(85)43(26-28-50(79)80)70-57(87)46(73-53(83)41(65)36-78)33-38-17-7-4-8-18-38/h4-12,17-22,37,41-49,52,78H,3,13-16,23-36,64-65H2,1-2H3,(H,69,85)(H,70,87)(H,71,88)(H,72,89)(H,73,83)(H,74,84)(H,75,90)(H,76,86)(H,79,80)(H,81,82)(H,92,93)(H4,66,67,68)/t37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1 |
InChI-Schlüssel |
FHSXFRYTKCQUEF-RRPLTWKWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



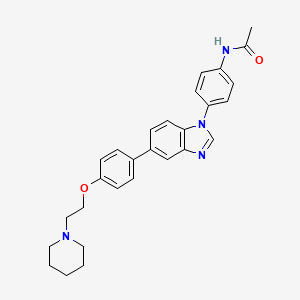
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)

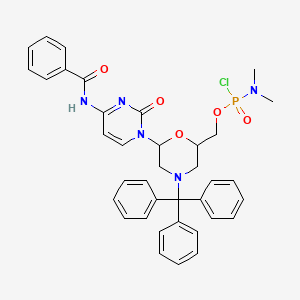

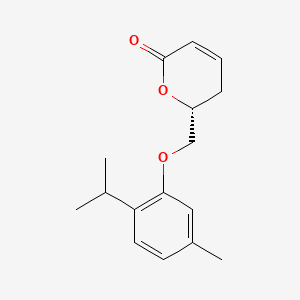
![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

